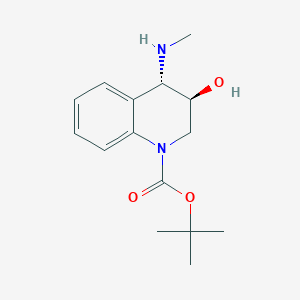

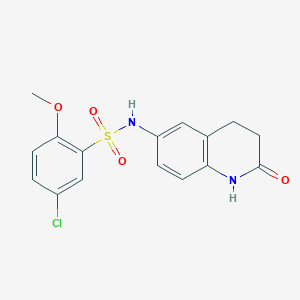

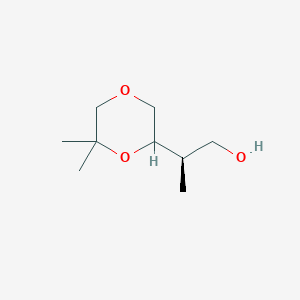

![molecular formula C7H9ClN2O3S B2399136 Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate CAS No. 57626-36-5](/img/structure/B2399136.png)

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a chemical compound with the CAS Number: 57626-36-5 . It has a molecular weight of approximately 236.68 to 237.69 . The IUPAC name for this compound is 2-(1H-1lambda3-imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride hydrate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature can range from room temperature to 28 C . .Scientific Research Applications

Immunological Effects

Research conducted by Harraga et al. (1994) on imidazo[2,1-b]thiazole derivatives, including structural analogs of Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid, explored their immunological effects. Specifically, their study assessed the modulation of CD2 receptor expression on human T trypsinized lymphocytes, demonstrating that certain structural features of these compounds could positively affect the regeneration of CD2 receptors, suggesting potential immunostimulatory applications Harraga et al., 1994.

Antimicrobial and Antituberculosis Activity

Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives from 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-acetic acid hydrazide, testing them for antibacterial, antifungal, and antituberculosis activities. Some compounds showed promising antimicrobial properties, highlighting the potential for developing new antimicrobial agents Güzeldemirci & Küçükbasmacı, 2010.

Synthesis of Novel Compounds

Jaberi and Noorizadeh (2012) described the synthesis of novel fused imidazo[2,1-b][1,3]thiazole derivatives, showcasing the chemical versatility of imidazo[2,1-b]thiazole frameworks for creating new compounds with potentially unique biological activities Jaberi & Noorizadeh, 2012.

Anticancer Agents

Potikha and Brovarets (2020) proposed a method for assembling imidazo[2,1-b][1,3]thiazole systems as potential anticancer agents. Their study highlighted compounds that exhibited moderate anticancer activities, especially against kidney cancer cells, indicating the potential of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid derivatives in cancer therapy Potikha & Brovarets, 2020.

Herbicidal Activity

Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with modifications aimed at evaluating their herbicidal efficacy. Certain derivatives demonstrated moderate post-emergence herbicidal activity, suggesting a potential avenue for developing new herbicides Andreani et al., 1996.

Safety and Hazards

properties

IUPAC Name |

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;;/h1-2,4H,3H2,(H,10,11);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQSDJDVEBQIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)CC(=O)O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

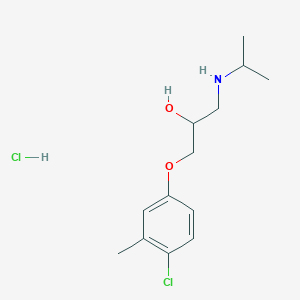

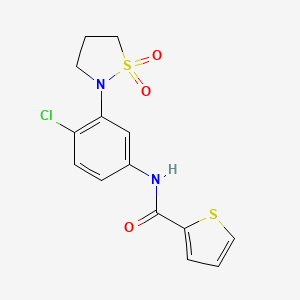

![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)

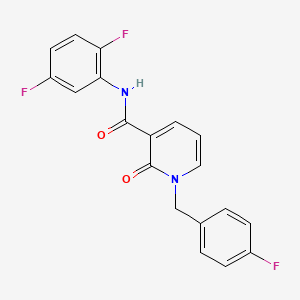

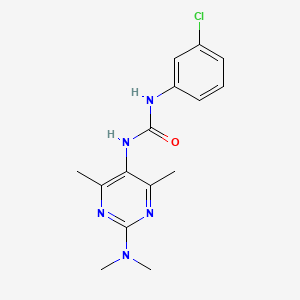

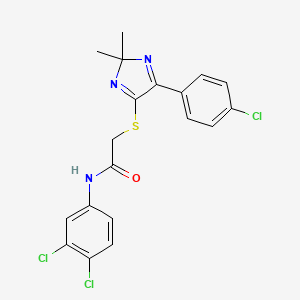

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)

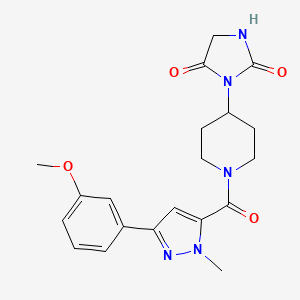

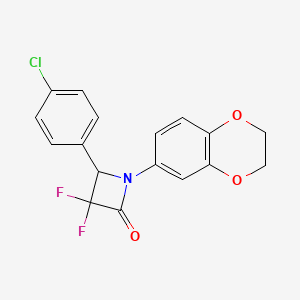

![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)